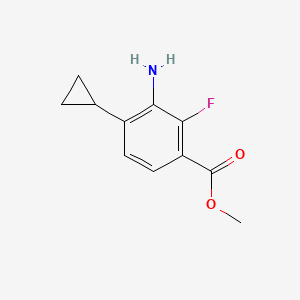
3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is an organic compound that features a brominated naphthalene ring attached to a propynol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol typically involves the bromination of 1-naphthalenyl followed by the introduction of a propynol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The subsequent step involves the coupling of the brominated naphthalene with a propynol derivative under conditions that may include the use of a base like potassium carbonate (K2CO3) and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Major Products
Oxidation: Formation of 3-(8-bromo-1-naphthalenyl)-2-propynal.
Reduction: Formation of 3-(1-naphthalenyl)-2-Propyn-1-ol.
Substitution: Formation of 3-(8-azido-1-naphthalenyl)-2-Propyn-1-ol or 3-(8-thiocyanato-1-naphthalenyl)-2-Propyn-1-ol.
科学的研究の応用
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propynol group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 3-(8-bromo-1-naphthalenyl)propiolic acid
- (E)-3-(8-Bromo-1-naphthalenyl)acrylic acid
- Pyridine, 3-(8-bromo-1-naphthalenyl)-
Uniqueness
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is unique due to the presence of both a brominated naphthalene ring and a propynol group
特性
分子式 |
C13H9BrO |
|---|---|
分子量 |
261.11 g/mol |
IUPAC名 |
3-(8-bromonaphthalen-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C13H9BrO/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8,15H,9H2 |
InChIキー |
PJJSFPGVHMXWMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C#CCO)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)








![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)


![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)

